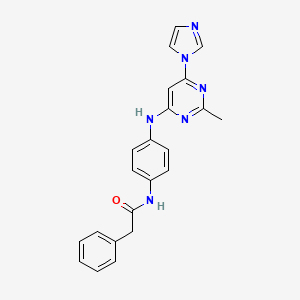

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

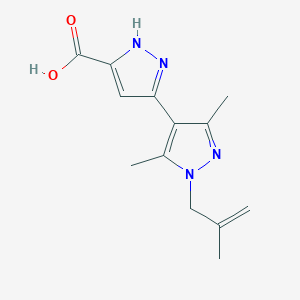

“N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-phenylacetamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

A novel series of eleven 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones . The synthesis process involved N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst .

Molecular Structure Analysis

The molecular structure of this compound is based on the imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrimidine ring, which is present in pyrimidine and purine bases of DNA and RNA .

Scientific Research Applications

Amplifiers of Phleomycin

Research has demonstrated the role of related imidazole derivatives as amplifiers of phleomycin against E. coli, suggesting their potential in enhancing antibiotic efficacy. This study offers insights into the chemical interactions and potential biomedical applications of such compounds (D. J. Brown et al., 1979).

Antiviral Agents

Another area of interest is the development of imidazole derivatives as novel classes of inhibitors for human rhinovirus. The detailed synthesis and evaluation of these compounds highlight their potential as antiviral agents, expanding the scope of imidazole-based compounds in therapeutic applications (C. Hamdouchi et al., 1999).

Anticonvulsant Activity

Research into omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives has uncovered their anticonvulsant activity. This study provides a foundation for future investigations into the therapeutic potential of these compounds in treating seizure disorders (Z. Soyer et al., 2004).

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects .

Mode of Action

Imidazole-containing compounds are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Imidazole-containing compounds are known to influence a variety of biochemical pathways, leading to downstream effects .

Result of Action

Imidazole-containing compounds are known to have a wide range of biological activities, suggesting they can induce various molecular and cellular effects .

properties

IUPAC Name |

N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O/c1-16-24-20(14-21(25-16)28-12-11-23-15-28)26-18-7-9-19(10-8-18)27-22(29)13-17-5-3-2-4-6-17/h2-12,14-15H,13H2,1H3,(H,27,29)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNVMUFDZHICMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2513284.png)

![6-methoxy-3-{[4-(2-methylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B2513288.png)

![N-[4-(diethylamino)phenyl]-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2513289.png)

![2-{3-[(4-Chlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2513296.png)

![(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2513297.png)

![N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2513299.png)

![N-(7-aminoheptyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2513305.png)